molecular formula C13H9F5O4S B2543704 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate CAS No. 2069-36-5

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate

Cat. No. B2543704
CAS RN: 2069-36-5
M. Wt: 356.26
InChI Key: ZNIBHOIWGZHZGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate involves several innovative approaches. A novel pentafluorobenzenesulfonyl hypervalent iodonium ylide was designed and synthesized, which proved to be a useful tool for the preparation of sulfur pentafluorophenyl compounds containing C6F5S or C6F5SO2 units . Additionally, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution, which could be further modified to produce various bis(phosphoryl) and bis(phosphonio) derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using conventional spectroscopic methods, including 19F NMR spectroscopy, which reflected their crowded structures . X-ray crystallography was also employed to investigate the molecular structures of certain derivatives, revealing unusually large bond angles around phosphorus atoms .

Chemical Reactions Analysis

The chemical reactivity of pentafluorophenyl compounds has been explored through various reactions. For instance, bulky diarylammonium pentafluorobenzenesulfonates were found to effectively promote dehydration reactions, with N-(2,6-diphenylphenyl)-N-mesitylammonium pentafluorobenzenesulfonate showing higher catalytic activity than C6F5SO3H . The addition reactions of pentafluorothiophenol and pentafluorobenzenesulfenyl chloride with unsaturated systems have also been examined, leading to the formation of new compounds with reported physical properties and spectroscopic data .

Physical and Chemical Properties Analysis

The physical properties of the new compounds synthesized from pentafluorothiophenol and pentafluorobenzenesulfenyl chloride were reported, along with some spectroscopic data, which is essential for understanding their potential applications . The redox properties of bis(dimesitylphosphino)-tetrafluorobenzene and its derivatives were investigated through electrochemical measurements .

Scientific Research Applications

Environmental Contamination and Remediation

  • Flame Retardants in Indoor Environments : Studies on novel brominated flame retardants (NBFRs) in indoor air, dust, and consumer goods highlight the need for research on occurrence, environmental fate, and toxicity. This context suggests the importance of understanding the environmental behavior of various chemical compounds, including potentially pentafluorophenyl derivatives, for safer applications and environmental remediation efforts (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Materials and Chemical Synthesis

  • Photosensitive Protecting Groups : The use of photosensitive protecting groups, including pentafluorophenyl-based compounds, in synthetic chemistry, showcases their potential in facilitating complex organic syntheses and the development of new materials (Amit, Zehavi, & Patchornik, 1974).

Organic Chemistry and Synthesis Applications

  • Pentafulvenes Chemistry : The unique reactivity and applications of pentafulvenes in organic synthesis, including cycloaddition reactions, suggest a research area where pentafluorophenyl derivatives could find utility in constructing complex molecular architectures (Preethalayam et al., 2017).

Electronics and Conductive Materials

  • Conductivity Enhancement in Polymers : The research on improving the electrical conductivity of PEDOT:PSS, a conducting polymer, indicates the broader interest in modifying electronic materials for better performance. Such studies may relate to the functionalization of materials with pentafluorophenyl derivatives to alter their electronic properties (Shi et al., 2015).

Safety And Hazards

“2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate” is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 according to GHS-US classification . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTDUXYMXVJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate

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